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2-Methylhex-5-en-3-amine

Catalog No.
S14326114
CAS No.
M.F
C7H15N
M. Wt
113.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylhex-5-en-3-amine

Product Name

2-Methylhex-5-en-3-amine

IUPAC Name

2-methylhex-5-en-3-amine

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

InChI

InChI=1S/C7H15N/c1-4-5-7(8)6(2)3/h4,6-7H,1,5,8H2,2-3H3

InChI Key

SGHVVFPFONGNOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC=C)N

2-Methylhex-5-en-3-amine is an organic compound characterized by the presence of both a double bond and an amine functional group within its structure. Its molecular formula is C7H13NC_7H_{13}N. The compound features a six-carbon chain with a methyl group attached to the second carbon and an amine group located at the third carbon, alongside a double bond between the fifth and sixth carbons. This unique arrangement contributes to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

Due to its functional groups:

  • Addition Reactions: The double bond can undergo electrophilic addition reactions with various reagents, such as hydrogen halides or water in the presence of acids.
  • Oxidation: The amine group can be oxidized to form imines or nitriles, depending on the conditions used.
  • Substitution Reactions: The amine can act as a nucleophile, allowing it to participate in substitution reactions with alkyl halides, leading to the formation of more complex amines.

These reactions make 2-Methylhex-5-en-3-amine a versatile intermediate for synthesizing other organic compounds.

The biological activity of 2-Methylhex-5-en-3-amine has not been extensively documented in literature, but compounds with similar structures often exhibit significant biological properties. For instance, amines are known for their roles in neurotransmission and as precursors to various biologically active molecules. Research into related compounds suggests potential applications in pharmacology, particularly as analgesics or anti-inflammatory agents.

Several methods exist for synthesizing 2-Methylhex-5-en-3-amine:

  • Alkylation of Amines: A common method involves the alkylation of a primary amine with an appropriate alkyl halide.
  • Reduction of Nitriles: Starting from a nitrile compound, reduction can yield the corresponding amine.
  • Amination of Alkenes: The direct amination of alkenes using ammonia or amines under catalytic conditions can also produce this compound.

These methods emphasize the importance of selecting appropriate starting materials and reaction conditions to achieve high yields.

2-Methylhex-5-en-3-amineDouble bond and amine groupVersatile; electrophilic additionOrganic synthesis, pharmaceuticals2-Methylhexan-3-amineSaturated; no double bondLess reactivePharmaceuticals3-Methylhexan-1-amineAmine at terminal positionDifferent reactivityOrganic synthesis1-Hexen-3-amineUnsaturated; no methyl substitutionReacts similarlyLimited applications

Uniqueness

The uniqueness of 2-Methylhex-5-en-3-amine lies in its combination of structural features—specifically, the presence of both a double bond and an amine group—which provides distinct reactivity patterns not found in its saturated counterparts. This makes it particularly valuable in synthetic chemistry and potential medicinal applications.

Interaction studies involving 2-Methylhex-5-en-3-amine could focus on its reactivity with biological macromolecules or other small molecules. Investigating how this compound interacts with enzymes or receptors could provide insights into its potential therapeutic uses. Additionally, understanding its metabolic pathways may reveal how it is processed within biological systems.

Similar Compounds

  • 2-Methylhexan-3-amine: A saturated analogue lacking double bonds, which may exhibit different reactivity profiles.
  • 3-Methylhexan-1-amine: This compound has a different positioning of the amine group, affecting its properties.
  • 1-Hexen-3-amine: An unsaturated compound that lacks the methyl substitution but shares similar functional groups.

Comparison

CompoundStructure FeaturesReactivity

XLogP3

1.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

113.120449483 g/mol

Monoisotopic Mass

113.120449483 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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